molecular formula C17H21NO4 B3057536 Benzyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate CAS No. 82244-11-9

Benzyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate

Cat. No.: B3057536
CAS No.: 82244-11-9
M. Wt: 303.35 g/mol
InChI Key: HDYDVFOKRUEKRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate: is a chemical compound with the molecular formula C17H21NO4 It is known for its unique structure, which includes a piperidine ring substituted with an ethoxy-oxoethylidene group and a benzyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate can be achieved through several steps. One common method involves the reaction of N-Boc piperazine with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like acetonitrile at room temperature, followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace existing substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry: Benzyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate serves as a valuable intermediate in the synthesis of various organic compounds. It is used in the preparation of amides, sulphonamides, and other heterocyclic compounds .

Biology: In biological research, this compound is utilized as a building block for designing molecules with potential biological activities. It has been studied for its antibacterial and antifungal properties .

Medicine: The compound’s derivatives have shown promise in medicinal chemistry for developing drugs with anticancer, antiparasitic, and antihistamine activities .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for advanced materials.

Mechanism of Action

The mechanism of action of Benzyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring and the ethoxy-oxoethylidene group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound’s ability to form hydrogen bonds and interact with macromolecules enhances its biological activity .

Comparison with Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperidine-1-carboxylate

Comparison: Benzyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate is unique due to its benzyl ester group, which imparts distinct chemical properties and reactivity compared to its tert-butyl analogs. The presence of the benzyl group can influence the compound’s solubility, stability, and biological activity .

Properties

IUPAC Name

benzyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-2-21-16(19)12-14-8-10-18(11-9-14)17(20)22-13-15-6-4-3-5-7-15/h3-7,12H,2,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYDVFOKRUEKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CCN(CC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40513821
Record name Benzyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82244-11-9
Record name Benzyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Benzyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Benzyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Benzyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Benzyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.